(2-Nitrohexyl)benzene
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Overview
Description
(2-Nitrohexyl)benzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group (-NO2) and a hexyl chain (-C6H13) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrohexyl)benzene typically involves the nitration of hexylbenzene. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrohexyl)benzene undergoes various chemical reactions, including:
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Reduction: 2-Aminohexylbenzene.
Halogenation: 2-Nitrohexylchlorobenzene or 2-Nitrohexylbromobenzene.
Scientific Research Applications
(2-Nitrohexyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitrohexyl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect signal transduction pathways .
Comparison with Similar Compounds
Nitrobenzene: Similar to (2-Nitrohexyl)benzene but lacks the hexyl chain.
Hexylbenzene: Lacks the nitro group and is used as a solvent and in the production of other organic compounds.
Uniqueness: this compound is unique due to the presence of both the nitro group and the hexyl chain, which confer distinct chemical and physical properties.
Properties
CAS No. |
88382-59-6 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-nitrohexylbenzene |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-12(13(14)15)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
PUILHYHESRDWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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